N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
CAS No.:
Cat. No.: VC16216551
Molecular Formula: C16H21BFNO3
Molecular Weight: 305.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BFNO3 |
|---|---|
| Molecular Weight | 305.2 g/mol |
| IUPAC Name | N-cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-10(5-8-13(12)18)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) |
| Standard InChI Key | MFUFZVKSQCPZIH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzamide belongs to the class of arylboronic acid derivatives, with the following defining features :
| Property | Value |
|---|---|
| CAS No. | 1412905-51-1 |
| Molecular Formula | C₁₆H₂₁BFNO₃ |
| Molecular Weight | 305.16 g/mol |
| IUPAC Name | N-cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)NC3CC3 |
The structure integrates three critical domains:
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Dioxaborolane Ring: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position, enabling Suzuki-Miyaura cross-coupling reactions.
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Fluorinated Benzamide Core: A 4-fluoro substituent on the aromatic ring enhances electronic properties and metabolic stability.
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Cyclopropylamide Side Chain: The N-cyclopropyl group introduces steric bulk, potentially influencing target binding and pharmacokinetics .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential functionalization of a fluorobenzamide precursor, as inferred from related boronic esters:
Physicochemical Properties
Hazard Profile
Reactivity and Applications
Suzuki-Miyaura Coupling
The dioxaborolane group participates in palladium-catalyzed cross-couplings with aryl halides, enabling access to biaryl structures:
Reaction conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1), 80°C, 12h.
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of the cyclopropyl group and fluorine position.
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Prodrug Development: Hydrolysis of the dioxaborolane to boronic acid in vivo for targeted drug delivery.
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Materials Science: Incorporation into covalent organic frameworks (COFs) for gas storage applications.
Industrial Scaling Challenges
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Cost-Effective Catalysis: Replacing Pd with Ni catalysts to reduce production costs.
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Continuous Flow Synthesis: Microreactor systems to enhance borylation efficiency and safety.
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